molecular formula C14H18ClN3O B12275585 (1-Methylindol-3-yl)-piperazin-1-ylmethanone;hydrochloride

(1-Methylindol-3-yl)-piperazin-1-ylmethanone;hydrochloride

Cat. No.: B12275585
M. Wt: 279.76 g/mol
InChI Key: NETNWXLITOCXRW-UHFFFAOYSA-N
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Description

(1-Methylindol-3-yl)-piperazin-1-ylmethanone;hydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylindol-3-yl)-piperazin-1-ylmethanone;hydrochloride typically involves the reaction of 1-methylindole with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Methylindol-3-yl)-piperazin-1-ylmethanone;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(1-Methylindol-3-yl)-piperazin-1-ylmethanone;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Methylindol-3-yl)-piperazin-1-ylmethanone;hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of the indole and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H18ClN3O

Molecular Weight

279.76 g/mol

IUPAC Name

(1-methylindol-3-yl)-piperazin-1-ylmethanone;hydrochloride

InChI

InChI=1S/C14H17N3O.ClH/c1-16-10-12(11-4-2-3-5-13(11)16)14(18)17-8-6-15-7-9-17;/h2-5,10,15H,6-9H2,1H3;1H

InChI Key

NETNWXLITOCXRW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCNCC3.Cl

Origin of Product

United States

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